1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene is a fluorinated organic compound with the molecular formula C6F8. This compound is characterized by the presence of eight fluorine atoms attached to a cyclohexadiene ring, making it highly fluorinated and chemically unique .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene typically involves the fluorination of cyclohexadiene derivatives. One common method is the direct fluorination of 1,3-cyclohexadiene using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas .
Industrial Production Methods
Industrial production of this compound may involve the use of specialized fluorination agents and reactors designed to handle the exothermic nature of fluorination reactions. The process often includes steps for purification and isolation of the desired product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bonds in the cyclohexadiene ring can undergo addition reactions with electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Electrophilic Addition: Reagents such as halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) are used under controlled conditions to add across the double bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield partially fluorinated cyclohexadiene derivatives, while electrophilic addition can result in fully saturated fluorinated cyclohexane derivatives .
Scientific Research Applications
1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds and materials.
Biology: Its unique fluorinated structure makes it a candidate for studying fluorine’s effects on biological systems.
Mechanism of Action
The mechanism by which 1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene exerts its effects is primarily through its highly electronegative fluorine atoms. These atoms can influence the electronic properties of the compound, making it highly reactive in certain chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis(4-trifluoromethyl)phenyl: Another highly fluorinated compound used in organic electronics.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Used in polymer chemistry and materials science.
Uniqueness
1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene is unique due to its specific arrangement of fluorine atoms on a cyclohexadiene ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Properties
CAS No. |
377-70-8 |
---|---|
Molecular Formula |
C6F8 |
Molecular Weight |
224.05 g/mol |
IUPAC Name |
1,2,3,4,5,5,6,6-octafluorocyclohexa-1,3-diene |
InChI |
InChI=1S/C6F8/c7-1-2(8)4(10)6(13,14)5(11,12)3(1)9 |
InChI Key |
NYEZNHLGLOQHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(C(=C1F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.